molecular formula C18H24N2O2 B6303413 2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine CAS No. 2055683-35-5

2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine

Cat. No. B6303413
CAS RN: 2055683-35-5
M. Wt: 300.4 g/mol
InChI Key: JTAYFJKUFBAIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine, also known as 2E6D3PAP, is an important chemical compound used in laboratory experiments. It is a derivative of pyridine, a heterocyclic aromatic organic compound. It is a colorless, crystalline solid that is soluble in organic solvents and has a molecular weight of 264.4 g/mol. 2E6D3PAP has a variety of applications in scientific research, including as an intermediate in organic synthesis, as an inhibitor of enzyme activity, and as a tool for studying the biological effects of various compounds.

Scientific Research Applications

2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine has a variety of applications in scientific research. It is used as an intermediate in organic synthesis, as an inhibitor of enzyme activity, and as a tool for studying the biological effects of various compounds. It has been used in the synthesis of drugs, such as the anti-cancer drug cisplatin, and the anti-malarial drug artemisinin. It has also been used in the synthesis of various other compounds, such as the anti-inflammatory drug ibuprofen and the anti-fungal drug terbinafine.

Mechanism of Action

2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine is believed to act as an inhibitor of enzyme activity. It has been shown to inhibit the activity of several enzymes, including cytochrome P450, cyclooxygenase, and cytochrome c oxidase. It does this by binding to the active site of the enzyme, preventing it from catalyzing its reaction.
Biochemical and Physiological Effects
2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450, cyclooxygenase, and cytochrome c oxidase. It has also been shown to inhibit the growth of several types of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, it has been shown to have anti-inflammatory and analgesic effects, as well as anti-tumor effects.

Advantages and Limitations for Lab Experiments

2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be used as an intermediate in organic synthesis. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it can be toxic if not handled properly, and should be used with caution in laboratory experiments.

Future Directions

There are several potential future directions for research on 2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine. One potential direction is to investigate the effects of 2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine on other enzymes and biological systems. Another potential direction is to explore the potential applications of 2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine in drug synthesis and development. Additionally, further research could be conducted on the mechanism of action of 2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine and its effects on various biochemical and physiological processes. Finally, further research could be conducted to explore the potential for 2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine to be used as a therapeutic agent.

Synthesis Methods

2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine can be synthesized in a two-step process. The first step involves the reaction of 3,4-dimethoxylphenylacetonitrile with 2-ethyl-3-propylamine in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces a compound known as 2-ethyl-6-(3,4-dimethoxylphenyl)-3-propylamine. The second step involves the reaction of this compound with pyridine in the presence of a catalyst, such as palladium on carbon. This reaction produces 2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine.

properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-ethyl-N-propylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-5-11-19-16-9-8-15(20-14(16)6-2)13-7-10-17(21-3)18(12-13)22-4/h7-10,12,19H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAYFJKUFBAIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(N=C(C=C1)C2=CC(=C(C=C2)OC)OC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine

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